ethyl 2-(3-{[(2,5-dimethylphenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate
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Overview
Description
Ethyl (2Z)-2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate is a synthetic organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-{[(2,5-dimethylphenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate typically involves the reaction of 2,5-dimethylaniline with ethyl acetoacetate and thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.
Industry: It may find applications in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(3-{[(2,5-dimethylphenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate would depend on its specific biological activity. For example, if it exhibits antimicrobial properties, it may target bacterial cell walls or enzymes involved in cell replication. The molecular targets and pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
Ethyl (2Z)-2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate can be compared with other thiazolidinone derivatives, such as:
2,4-thiazolidinedione: Known for its antidiabetic properties.
Thiazolidine-4-carboxylic acid: Studied for its potential as a prodrug.
Thiazolidinone derivatives: Investigated for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
The uniqueness of ethyl 2-(3-{[(2,5-dimethylphenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate lies in its specific structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
736162-68-8 |
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Molecular Formula |
C17H20N2O4S |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
ethyl 2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate |
InChI |
InChI=1S/C17H20N2O4S/c1-4-23-17(22)8-16-19(15(21)10-24-16)9-14(20)18-13-7-11(2)5-6-12(13)3/h5-8H,4,9-10H2,1-3H3,(H,18,20) |
InChI Key |
GRJJYTYYBUHFAJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=C1N(C(=O)CS1)CC(=O)NC2=C(C=CC(=C2)C)C |
Isomeric SMILES |
CCOC(=O)/C=C/1\N(C(=O)CS1)CC(=O)NC2=C(C=CC(=C2)C)C |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)CS1)CC(=O)NC2=C(C=CC(=C2)C)C |
solubility |
not available |
Origin of Product |
United States |
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